molecular formula C10H10N2OS B1489411 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde CAS No. 1780416-35-4

1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B1489411
CAS No.: 1780416-35-4
M. Wt: 206.27 g/mol
InChI Key: DXXBJABOXRDDOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic aromatic organic compound characterized by the presence of a pyrazole ring, a thiophene ring, and an aldehyde group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with thiophene-2-carboxaldehyde and ethyl hydrazinecarboxylate.

  • Reaction Conditions: The reaction involves heating the starting materials in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield.

Types of Reactions:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

  • Reduction: The pyrazole ring can undergo reduction using reducing agents such as lithium aluminum hydride.

  • Substitution: The thiophene ring can participate in electrophilic substitution reactions with reagents like bromine.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, alkaline medium.

  • Reduction: Lithium aluminum hydride, ether solvent.

  • Substitution: Bromine, acetic acid.

Major Products Formed:

  • Oxidation: 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid.

  • Reduction: 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-methanol.

  • Substitution: 2-bromo-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

  • Biology: It has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.

  • Medicine: Research indicates its potential as an anti-inflammatory and anticancer agent.

  • Industry: It is used in the development of new materials and as a precursor in organic synthesis.

Mechanism of Action

The compound exerts its effects through the interaction with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve the inhibition of enzyme activity or modulation of receptor signaling pathways. Further research is needed to fully elucidate the molecular pathways involved.

Comparison with Similar Compounds

1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde is unique due to its specific structural features. Similar compounds include:

  • 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

  • 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-3-carbaldehyde

These compounds differ in the position of the aldehyde group on the pyrazole ring, which can influence their chemical reactivity and biological activity.

Properties

IUPAC Name

2-ethyl-5-thiophen-2-ylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-2-12-8(7-13)6-9(11-12)10-4-3-5-14-10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXBJABOXRDDOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde
Reactant of Route 2
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde
Reactant of Route 3
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde
Reactant of Route 4
Reactant of Route 4
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde
Reactant of Route 5
Reactant of Route 5
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde
Reactant of Route 6
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.